3,4-Seco-3-oxobisabol-10-ene-4,1-olide

Description

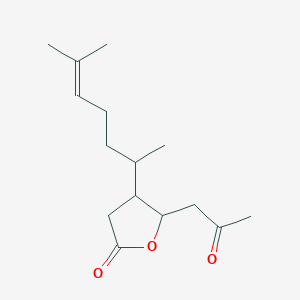

Structure

3D Structure

Properties

IUPAC Name |

4-(6-methylhept-5-en-2-yl)-5-(2-oxopropyl)oxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3/c1-10(2)6-5-7-11(3)13-9-15(17)18-14(13)8-12(4)16/h6,11,13-14H,5,7-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMXPSJCPAORRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CC(=O)OC1CC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,4-Seco-3-oxobisabol-10-ene-4,1-olide from Alpinia intermedia

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the natural sesquiterpenoid, 3,4-Seco-3-oxobisabol-10-ene-4,1-olide, isolated from the leaves of Alpinia intermedia Gagnep. (Zingiberaceae). This document consolidates available data on its isolation, structural elucidation, and physicochemical properties. Detailed experimental protocols for extraction and purification are presented, alongside a summary of its spectral data for characterization. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the potential applications of this compound.

Introduction

Alpinia intermedia Gagnep., a member of the ginger family (Zingiberaceae), is a plant with a history of use in traditional medicine. Phytochemical investigations of the Alpinia genus have revealed a rich diversity of secondary metabolites, predominantly terpenoids and diarylheptanoids. Among the various constituents, sesquiterpenoids represent a significant class of compounds with diverse chemical structures and biological activities.

This guide focuses on a specific seco-bisabolane type sesquiterpenoid, 3,4-Seco-3-oxobisabol-10-ene-4,1-olide, which has been identified as a constituent of the leaves of Alpinia intermedia. Seco-bisabolanes are a subclass of sesquiterpenoids characterized by a rearranged bisabolane (B3257923) skeleton. The unique structural features of these compounds make them interesting candidates for further investigation into their pharmacological potential.

Physicochemical and Spectral Data

The structural identity of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide has been established through various spectroscopic techniques. A summary of its key properties and spectral data is provided in the table below for easy reference and comparison.

| Property | Data |

| Molecular Formula | C₁₅H₂₄O₃ |

| Molecular Weight | 252.35 g/mol |

| Compound Type | Sesquiterpenoid (Seco-bisabolane) |

| Natural Source | Leaves of Alpinia intermedia Gagnep.[1][2] |

| Appearance | Powder |

| Storage Temperature | -20°C |

Experimental Protocols

The following section details the methodologies for the isolation and purification of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide from the leaves of Alpinia intermedia. These protocols are based on established techniques for the extraction and separation of natural products.

Plant Material Collection and Preparation

-

Collection: Fresh leaves of Alpinia intermedia are collected. Proper botanical identification is crucial to ensure the correct plant species.

-

Drying: The collected leaves are air-dried in the shade at room temperature to prevent the degradation of thermolabile compounds.

-

Grinding: The dried leaves are ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction

The powdered plant material is subjected to solvent extraction to isolate the crude mixture of secondary metabolites.

References

Biosynthesis of Seco-Bisabolane Sesquiterpenoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthesis of seco-bisabolane sesquiterpenoids, a class of natural products with potential pharmaceutical applications. While the precise biosynthetic pathways for many of these compounds remain to be fully elucidated, this document synthesizes current knowledge on bisabolane (B3257923) sesquiterpenoid biosynthesis and proposes a putative pathway for the formation of seco-bisabolanes, focusing on the key enzymatic steps of cyclization and oxidative ring cleavage. Detailed experimental protocols are provided to guide researchers in the identification and characterization of the biosynthetic gene clusters and enzymes involved. Furthermore, this guide presents quantitative data on related compounds and outlines the necessary visualizations to facilitate a deeper understanding of the molecular processes.

Introduction

Sesquiterpenoids are a diverse class of C15 isoprenoid natural products with a wide range of biological activities. Among these, bisabolane-type sesquiterpenoids, characterized by a monocyclic or bicyclic carbon skeleton, have garnered significant interest. A unique subgroup of these compounds are the seco-bisabolane sesquiterpenoids, which feature a cleaved bisabolane ring system. These rearranged skeletons contribute to their unique chemical properties and potential bioactivities.

Fungi, particularly from the Aspergillus and Penicillium genera, are known producers of a variety of bisabolane-type sesquiterpenoids.[1][2] Notably, the fungus Penicillium citrinum has been identified as a source of seco-trinor-bisabolane sesquiterpenes, named penicibisabolanes.[1] The biosynthesis of these complex molecules is of great interest for the discovery of novel enzymes and for the metabolic engineering of microbial hosts for sustainable production.

This guide will focus on the core aspects of seco-bisabolane sesquiterpenoid biosynthesis, from the precursor molecule farnesyl pyrophosphate (FPP) to the final seco-bisabolane structure.

Proposed Biosynthetic Pathway of Seco-Bisabolane Sesquiterpenoids

The biosynthesis of seco-bisabolane sesquiterpenoids is hypothesized to proceed through a multi-step enzymatic cascade, beginning with the universal sesquiterpenoid precursor, farnesyl pyrophosphate (FPP). The proposed pathway can be divided into two key stages: the formation of the bisabolane skeleton and the subsequent oxidative cleavage of the ring.

2.1. Stage 1: Formation of the Bisabolane Skeleton

The initial step involves the cyclization of the linear FPP molecule into a characteristic bisabolane carbocation intermediate. This reaction is catalyzed by a bisabolene (B7822174) synthase , a type of terpene synthase (TPS). These enzymes are known to generate a variety of sesquiterpene scaffolds from FPP.[1]

2.2. Stage 2: Oxidative Ring Cleavage

Following the formation of the bisabolane ring, a crucial ring-opening event must occur to generate the seco-bisabolane skeleton. This oxidative cleavage is likely catalyzed by a cytochrome P450 monooxygenase (P450) . Fungal P450s are well-known for their ability to catalyze a wide array of oxidative reactions in secondary metabolite biosynthesis, including hydroxylations, epoxidations, and carbon-carbon bond cleavages.[3][4] The proposed mechanism involves the introduction of oxygen atoms across a carbon-carbon bond within the bisabolane ring, leading to its scission.

The following diagram illustrates the proposed general biosynthetic pathway:

Quantitative Data

While specific quantitative data for the biosynthesis of seco-bisabolane sesquiterpenoids is limited, data from related bisabolane-type compounds can provide valuable context for researchers. The following table summarizes minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values for various bisabolane sesquiterpenoids, highlighting their potential biological activities.

| Compound | Organism/Cell Line | Activity | Value | Reference |

| Aspergiterpenoid A | Staphylococcus albus | Antibacterial | MIC: 5.00 µM | [2] |

| (-)-Sydonol | Micrococcus tetragenus | Antibacterial | MIC: 1.25 µM | [2] |

| Penicibisabolane G | RAW264.7 cells | Anti-inflammatory (NO production) | >50% inhibition at 20 µM | [1] |

| Known analog 13 | RAW264.7 cells | Anti-inflammatory (NO production) | >50% inhibition at 20 µM | [1] |

| Asperterpenoid A | Mycobacterium tuberculosis PTPB | Enzyme inhibition | IC50: 2.16 µM | [5] |

| Asperterpenoid B | Mycobacterium tuberculosis PTPB | Enzyme inhibition | IC50: 2.50 µM | [5] |

Experimental Protocols

The elucidation of the biosynthetic pathway for seco-bisabolane sesquiterpenoids requires a multi-faceted experimental approach. The following protocols provide a detailed guide for the key experiments.

4.1. Identification of the Biosynthetic Gene Cluster (BGC)

The genes responsible for the biosynthesis of secondary metabolites in fungi are often clustered together on the chromosome. The availability of the Penicillium citrinum genome sequence is a crucial starting point.[6][7]

Protocol:

-

Genome Mining: Utilize bioinformatics tools such as antiSMASH to scan the P. citrinum genome for putative terpene biosynthetic gene clusters. Search for clusters containing a terpene synthase (TPS) gene in proximity to one or more cytochrome P450 monooxygenase (P450) genes.

-

Homology Analysis: Perform BLAST searches of the candidate TPS and P450 genes against known and characterized fungal terpene synthases and P450s to predict their potential functions.

-

Transcriptomic Analysis: Correlate the expression levels of the candidate genes with the production of seco-bisabolane sesquiterpenoids under different culture conditions using RNA-Seq.

4.2. Functional Characterization of Candidate Enzymes

Once a candidate BGC is identified, the function of the individual enzymes must be confirmed through heterologous expression and in vitro assays.

Protocol:

-

Gene Cloning and Heterologous Expression:

-

Amplify the full-length cDNAs of the candidate TPS and P450 genes from P. citrinum total RNA.

-

Clone the genes into suitable expression vectors for a heterologous host, such as Aspergillus niger or Saccharomyces cerevisiae.[8]

-

Transform the expression constructs into the chosen host.

-

-

In Vivo and In Vitro Assays:

-

Terpene Synthase:

-

Culture the yeast or fungal strain expressing the TPS.

-

Extract the culture and analyze for the production of bisabolene-type sesquiterpenes using Gas Chromatography-Mass Spectrometry (GC-MS).

-

For in vitro assays, purify the recombinant TPS and incubate it with FPP. Analyze the products by GC-MS.

-

-

Cytochrome P450 Monooxygenase:

-

Co-express the P450 with a suitable cytochrome P450 reductase (CPR) in the heterologous host.

-

Feed the culture with the bisabolene substrate produced by the TPS.

-

Extract the culture and analyze for the presence of seco-bisabolane products using Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

-

For in vitro assays, prepare microsomes from the recombinant strain, and perform assays with the bisabolene substrate, NADPH, and the CPR.

-

-

4.3. Gene Knockout and Complementation in P. citrinum

To definitively prove the involvement of the identified genes in seco-bisabolane biosynthesis, gene knockout experiments in the native producer are essential.

Protocol:

-

Construct Knockout Cassettes: Design and construct gene disruption cassettes for the candidate TPS and P450 genes, typically containing a selectable marker flanked by homologous regions of the target gene.

-

Protoplast Transformation: Prepare protoplasts of P. citrinum and transform them with the knockout cassettes.[10]

-

Screening and Verification: Select transformants based on the marker gene and verify the gene deletion by PCR and Southern blotting.

-

Metabolite Analysis: Analyze the metabolite profiles of the knockout mutants by HPLC-MS to confirm the loss of seco-bisabolane production.

-

Complementation: Reintroduce the wild-type gene into the knockout mutant to restore production, confirming that the observed phenotype is due to the specific gene deletion.

4.4. Stable Isotope Labeling Studies

Feeding experiments with isotopically labeled precursors can provide direct evidence for the biosynthetic pathway.

Protocol:

-

Precursor Feeding: Supplement the culture medium of P. citrinum with ¹³C-labeled farnesyl pyrophosphate (or an earlier precursor like ¹³C-acetate or ¹³C-glucose).

-

Metabolite Extraction and Analysis: After a suitable incubation period, extract the seco-bisabolane sesquiterpenoids.

-

Mass Spectrometry Analysis: Analyze the purified compounds by high-resolution mass spectrometry to determine the incorporation and fragmentation pattern of the ¹³C label, which will provide insights into the cyclization and rearrangement mechanisms.[11]

Signaling Pathways and Regulation

The biosynthesis of secondary metabolites in fungi is tightly regulated by a complex network of signaling pathways and transcription factors. While specific regulators of seco-bisabolane biosynthesis are unknown, general regulatory mechanisms in Penicillium species include:

-

Cluster-Specific Transcription Factors: Many biosynthetic gene clusters contain a dedicated transcription factor that controls the expression of the other genes in the cluster.[12]

-

Global Regulators: Broad-domain transcription factors, such as those responding to environmental cues like nutrient availability and pH, can also influence secondary metabolism.

-

Epigenetic Regulation: Chromatin remodeling can play a role in the activation or silencing of biosynthetic gene clusters.

The identification of regulatory elements and transcription factors involved in seco-bisabolane biosynthesis will require further investigation using techniques such as transcriptomics, promoter analysis, and gene knockout of putative regulatory genes.

Conclusion

The biosynthesis of seco-bisabolane sesquiterpenoids represents an intriguing area of natural product research. While the complete pathways are yet to be fully elucidated, the combination of genome mining, heterologous expression, gene knockout, and stable isotope labeling provides a powerful toolkit for their investigation. The protocols and information presented in this guide are intended to serve as a comprehensive resource for researchers aiming to unravel the enzymatic machinery behind the formation of these unique molecules. A deeper understanding of their biosynthesis will not only expand our knowledge of fungal secondary metabolism but also pave the way for the discovery of novel biocatalysts and the engineered production of valuable pharmaceuticals.

References

- 1. Characterization and Engineering of a Bisabolene Synthase Reveal an Unusual Hydride Shift and Key Residues Critical for Mono-, Bi-, and Tricyclic Sesquiterpenes Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unraveling the biosynthesis of penicillenols by genome mining PKS-NRPS gene clusters in Penicillium citrinum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | The Oxidation Cascade of a Rare Multifunctional P450 Enzyme Involved in Asperterpenoid A Biosynthesis [frontiersin.org]

- 6. Whole-Genome Sequencing of the Fungus Penicillium citrinum Reveals the Biosynthesis Gene Cluster for the Mycotoxin Citrinin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Whole-Genome Sequencing of the Fungus Penicillium citrinum Reveals the Biosynthesis Gene Cluster for the Mycotoxin Citrinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of an efficient heterologous protein expression platform in Aspergillus niger through genetic modification of a glucoamylase hyperproducing industrial strain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [UPLC-Q-TOF-MS/MS qualitative analysis and HPLC determination of triterpenoids in Ganoderma lucidum spores] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Genome Editing in Penicillium chrysogenum Using Cas9 Ribonucleoprotein Particles | Springer Nature Experiments [experiments.springernature.com]

- 11. Protocol for Performing Protein Stable Isotope Probing (Protein-SIP) Experiments | Springer Nature Experiments [experiments.springernature.com]

- 12. mdpi.com [mdpi.com]

Structural Elucidation of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Seco-3-oxobisabol-10-ene-4,1-olide is a member of the bisabolane-type sesquiterpenoid family, a class of natural products known for their structural diversity and a wide range of biological activities.[1] These compounds are predominantly found in plant families such as Asteraceae and Zingiberaceae.[1] The structural characterization of novel seco-bisabolane sesquiterpenoids is crucial for understanding their chemical properties and potential therapeutic applications. This technical guide outlines the general methodologies and data interpretation involved in the structural elucidation of such compounds, using 3,4-Seco-3-oxobisabol-10-ene-4,1-olide as a focal point.

Compound Profile:

| Property | Value |

| Molecular Formula | C₁₅H₂₄O₃ |

| CAS Number | 1564265-85-5 |

Experimental Protocols

The structural elucidation of a novel natural product like 3,4-Seco-3-oxobisabol-10-ene-4,1-olide typically involves a series of systematic experimental procedures, from isolation to spectroscopic analysis.

Isolation and Purification

The initial step involves the extraction of the compound from its natural source, often a plant from the Asteraceae family. A general workflow for isolation is as follows:

Caption: General workflow for the isolation and purification of sesquiterpenoids.

The dried and powdered plant material is typically subjected to extraction with an organic solvent. The resulting crude extract is then partitioned between immiscible solvents of varying polarities to achieve a preliminary separation of compounds. This is followed by one or more rounds of column chromatography, often using silica (B1680970) gel, to fractionate the extract based on polarity. Final purification to obtain the pure compound is usually achieved by preparative high-performance liquid chromatography (HPLC).

Spectroscopic Analysis

Once purified, the compound's structure is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for elucidating the carbon skeleton and the relative stereochemistry of the molecule.

-

¹H NMR: Provides information about the number and chemical environment of protons.

-

¹³C NMR: Reveals the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).

-

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting different parts of the molecule.

-

-

Data Presentation

While specific, experimentally determined data for 3,4-Seco-3-oxobisabol-10-ene-4,1-olide is not publicly available in the searched literature, the following tables represent the typical format for presenting such data for a novel seco-bisabolane sesquiterpenoid.

Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | e.g., 4.85 | e.g., dd | e.g., 8.5, 3.2 |

| 2 | e.g., 2.50 | e.g., m | |

| 5 | e.g., 2.10 | e.g., m | |

| 6 | e.g., 1.80, 1.65 | e.g., m | |

| 7 | e.g., 2.20 | e.g., m | |

| 8 | e.g., 1.95, 1.75 | e.g., m | |

| 9 | e.g., 2.30 | e.g., m | |

| 10 | e.g., 5.15 | e.g., t | e.g., 7.0 |

| 12 | e.g., 1.68 | e.g., s | |

| 13 | e.g., 1.60 | e.g., s | |

| 14 | e.g., 1.25 | e.g., s | |

| 15 | e.g., 0.95 | e.g., d | e.g., 6.5 |

Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

| Position | δC (ppm) | Type |

| 1 | e.g., 75.2 | CH |

| 2 | e.g., 35.8 | CH₂ |

| 3 | e.g., 210.5 | C |

| 4 | e.g., 175.0 | C |

| 5 | e.g., 45.1 | CH |

| 6 | e.g., 28.3 | CH₂ |

| 7 | e.g., 40.2 | C |

| 8 | e.g., 22.5 | CH₂ |

| 9 | e.g., 30.1 | CH₂ |

| 10 | e.g., 124.8 | CH |

| 11 | e.g., 131.5 | C |

| 12 | e.g., 25.7 | CH₃ |

| 13 | e.g., 17.9 | CH₃ |

| 14 | e.g., 21.3 | CH₃ |

| 15 | e.g., 15.6 | CH₃ |

Structural Elucidation Logic

The elucidation of the planar structure and relative stereochemistry relies on the interpretation of 2D NMR data. The following diagram illustrates the logical connections derived from key NMR correlations.

Caption: Logical workflow for structure determination using NMR spectroscopy.

By analyzing the COSY spectrum, contiguous proton spin systems can be identified. The HSQC spectrum then allows for the assignment of the corresponding carbon signals for each protonated carbon. Finally, HMBC correlations are used to piece together the molecular fragments, including connecting quaternary carbons and different spin systems, to build the complete carbon skeleton. For instance, an HMBC correlation from a methyl proton signal to a carbonyl carbon would be crucial in placing the methyl group relative to the carbonyl function.

Conclusion

References

In-Depth Technical Guide: Chemical Properties of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Seco-3-oxobisabol-10-ene-4,1-olide is a naturally occurring seco-bisabolane sesquiterpenoid. This technical guide provides a comprehensive overview of its known chemical properties, including its molecular structure, physicochemical characteristics, and its origin as a natural product. Due to the limited publicly available data, this document focuses on foundational information and outlines the general context of bisabolane (B3257923) sesquiterpenoids to inform further research and drug development efforts.

Chemical Identity and Properties

3,4-Seco-3-oxobisabol-10-ene-4,1-olide is a sesquiterpenoid lactone with a seco-bisabolane skeleton. Sesquiterpenoids are a large class of natural products derived from three isoprene (B109036) units, and bisabolanes are a specific subgroup characterized by a C15 framework. The "seco" prefix indicates that one of the carbon-carbon bonds in the parent ring structure has been cleaved.

Table 1: Physicochemical Properties of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄O₃ | [1][2] |

| Molecular Weight | 252.35 g/mol | [3] |

| CAS Number | 1564265-85-5 | [1][2] |

| Class | Sesquiterpenoids, Seco-bisabolane | [4] |

| Natural Source | Leaves of Alpinia intermedia | [4] |

Structural Information

The chemical structure of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide features a lactone ring and a ketone functional group, along with a double bond in the side chain. The precise stereochemistry of the molecule is crucial for its biological activity, but detailed stereochemical assignments are not widely reported in publicly accessible literature.

A 2D representation of the chemical structure can be inferred from its systematic name and SMILES notation, however, a definitive diagram from a peer-reviewed publication is not currently available.

Spectroscopic Data

Biological Context and Potential

Bisabolane sesquiterpenoids, the class of compounds to which 3,4-Seco-3-oxobisabol-10-ene-4,1-olide belongs, are known to exhibit a wide range of biological activities. These activities include antibacterial, anti-inflammatory, and cytotoxic effects. The specific biological profile of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide has not been extensively studied, representing an opportunity for future research.

The general workflow for investigating the biological activity of a natural product like 3,4-Seco-3-oxobisabol-10-ene-4,1-olide is outlined below.

Figure 1. A generalized workflow for the isolation, characterization, and biological evaluation of natural products.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide would be found in the primary scientific literature describing its discovery. A general procedure for the isolation of sesquiterpenoids from a plant source typically involves the following steps:

-

Plant Material Collection and Preparation: The leaves of Alpinia intermedia are collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with a suitable organic solvent (e.g., methanol, ethanol, or ethyl acetate) at room temperature or under reflux. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

Chromatographic Purification: The resulting fractions are further purified using a combination of chromatographic techniques, such as column chromatography (using silica (B1680970) gel or other stationary phases) and high-performance liquid chromatography (HPLC), to isolate the pure compound.

-

Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Conclusion and Future Directions

3,4-Seco-3-oxobisabol-10-ene-4,1-olide is a structurally interesting natural product with potential for biological activity, given its classification as a bisabolane sesquiterpenoid. However, a comprehensive understanding of its chemical and biological properties is currently limited by the lack of publicly available data. Future research should focus on the re-isolation of this compound from Alpinia intermedia to conduct thorough spectroscopic analysis and to explore its therapeutic potential through a battery of biological assays. Such studies would provide the necessary data to fully characterize this compound and to determine its viability as a lead for drug discovery and development.

References

- 1. Myricetin 3-O-galactoside | CAS:15648-86-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PyAOP | CAS:156311-83-0 | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Fraxinellone | CAS:28808-62-0 | Manufacturer ChemFaces [chemfaces.com]

3,4-Seco-3-oxobisabol-10-ene-4,1-olide CAS number and molecular formula

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties and potential biological significance of the natural product 3,4-Seco-3-oxobisabol-10-ene-4,1-olide. Due to the limited specific research on this compound, this document also incorporates representative data and methodologies from the broader class of bisabolane (B3257923) sesquiterpenoids to provide a foundational understanding for future research.

Core Compound Identification

| Compound Name | 3,4-Seco-3-oxobisabol-10-ene-4,1-olide |

| CAS Number | 1564265-85-5[1] |

| Molecular Formula | C15H24O3[1] |

Representative Physicochemical and Spectroscopic Data

While specific experimental data for 3,4-Seco-3-oxobisabol-10-ene-4,1-olide is not extensively available in published literature, the following table summarizes typical spectroscopic data for related bisabolane sesquiterpenoids. These values serve as a reference for the characterization and identification of this and similar compounds.

| Analytical Technique | Representative Data for Bisabolane Sesquiterpenoids |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 0.8-1.7 (methyl groups), 1.5-2.5 (methylene and methine protons), 4.5-5.5 (olefinic protons). Specific shifts are highly dependent on the exact structure and stereochemistry. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 15-30 (methyl carbons), 20-45 (methylene carbons), 30-60 (methine carbons), 120-140 (olefinic carbons), 170-185 (carbonyl/lactone carbons). |

| Mass Spectrometry (MS) | Expected molecular ion [M]+ peak corresponding to the molecular weight. Common fragmentation patterns for sesquiterpenoids involve loss of alkyl chains and functional groups. |

| Infrared (IR) | ν (cm⁻¹): ~1750 (lactone C=O stretch), ~1650 (C=C stretch), ~2850-3000 (C-H stretch). |

Experimental Protocols

The isolation, purification, and characterization of bisabolane sesquiterpenoids from natural sources, as well as the evaluation of their biological activity, typically follow established methodologies.

General Isolation and Structure Elucidation of Bisabolane Sesquiterpenoids

A general workflow for isolating and identifying compounds like 3,4-Seco-3-oxobisabol-10-ene-4,1-olide from a natural source (e.g., plant, fungus, marine organism) is outlined below.

Bioactivity Screening Protocol

To assess the biological potential of a novel natural product, a tiered screening approach is often employed.

Potential Biological Activities and Signaling Pathways

Bisabolane sesquiterpenoids as a class have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[2][3][4][5] The mechanisms underlying these activities often involve the modulation of key cellular signaling pathways.

Representative Anti-inflammatory Signaling Pathway

Many natural products exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response.

References

- 1. 3,4-Seco-3-oxobisabol-10-ene-4,1-olide - Immunomart [immunomart.com]

- 2. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]

- 3. Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Review of Bisabolane-Type Sesquiterpenoids: From Natural Sources to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisabolane-type sesquiterpenoids are a diverse and significant class of monocyclic sesquiterpenoids, characterized by a 15-carbon skeleton and a distinctive six-membered ring core.[1][2][3] Widely distributed in nature, these compounds are found in a variety of terrestrial plants, as well as marine organisms such as fungi, algae, soft corals, and sponges.[1][4] The structural diversity within this class is substantial, arising from variations in the alkyl side chain which can incorporate a range of functionalities including double bonds, lactones, furans, and pyrans through processes of oxidation, reduction, and cyclization.[1][3] This structural variety gives rise to a broad spectrum of biological activities, making bisabolane-type sesquiterpenoids a compelling area of research for drug discovery and development. The most prominent reported pharmacological properties include antibacterial, anti-inflammatory, cytotoxic, and enzyme-inhibitory effects.[2][5] This in-depth technical guide provides a comprehensive literature review of bisabolane-type sesquiterpenoids, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to support ongoing research and development efforts.

Data Presentation: Biological Activities of Bisabolane-Type Sesquiterpenoids

The following tables summarize the quantitative data on the cytotoxic, antibacterial, anti-inflammatory, and enzyme-inhibitory activities of various bisabolane-type sesquiterpenoids, facilitating a comparative analysis of their potency.

Table 1: Cytotoxic Activity of Bisabolane-Type Sesquiterpenoids (IC50 values)

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 14 | A549 (Human lung carcinoma) | 1.9 | [1] |

| HL-60 (Human promyelocytic leukemia) | 5.4 | [1] | |

| Compound 13 | HL-60 | 15.7 | [1] |

| Sulfurated compounds 42 & 43 | MKN-45 (Human gastric cancer) | 19.8 - 30.1 µg/mL | [1] |

| HepG2 (Human liver cancer) | [1] | ||

| Dimmers 58 & 60 | HepG-2, Caski (Human cervical cancer) | 2.91 - 12.40 µg/mL | [1] |

| Aspertenols & known analogues | K562 (Human chronic myelogenous leukemia) | 16.6 - 72.7 | [6] |

| A549 | 43.5 - 70.2 | [6] | |

| Altaicalarin A | A-549 | 3.4 µg/mL | [7] |

| MCF-7 (Human breast adenocarcinoma) | 0.8 µg/mL | [7] | |

| KB (Human epidermoid carcinoma) | 1.0 µg/mL | [7] | |

| KBVIN (Vincristine-resistant KB) | 0.9 µg/mL | [7] | |

| β-Bisabolene | 4T1 (Murine breast cancer) | 48.99 µg/mL | [3] |

| MCF-7 | 66.91 µg/mL | [3] | |

| MDA-MB-231 (Human breast cancer) | 98.39 µg/mL | [3] | |

| SKBR3 (Human breast cancer) | 70.62 µg/mL | [3] | |

| BT474 (Human breast cancer) | 74.3 µg/mL | [3] | |

| 3,6-Epidioxy-1,10-bisaboladiene | K562 | 9.1 | [3] |

| LNCaP (Human prostate carcinoma) | 23.4 | [3] |

Table 2: Antibacterial and Antifungal Activity of Bisabolane-Type Sesquiterpenoids (MIC values)

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 30 | Staphylococcus albus | 5.00 µM | [1] |

| Micrococcus tetragenus | 1.25 µM | [1] | |

| Compound 32 | S. albus | 5.00 µM | [1] |

| Bacillus subtilis | 2.50 µM | [1] | |

| Compounds 33-35 | Escherichia coli, Edwardsiella tarda, Vibrio harveyi, V. parahaemolyticus | ≤ 8.0 | [1] |

| Compound 39 | Staphylococcus epidermidis | 8 | [1] |

| Staphylococcus aureus | 16 | [1] | |

| Candida albicans | 64 | [1] | |

| Candida tropicalis | 32 | [1] | |

| Compound 61 | Micrococcus luteus | 1.0 | [1] |

| Vibrio alginolyticus | 2.0 | [1] | |

| Dimer 62 | E. tarda, V. harveyi | 8.0 | [1] |

| Norbisabolane 64 | E. tarda, V. harveyi | 4.0 | [1] |

| Halogenated bisabolane (B3257923) 65 | Microsporum gypseum | 4 | [1] |

| S. aureus | 26.8 | [1] | |

| Halogenated bisabolane 66 | Microsporum gypseum | 8 | [1] |

| S. aureus | 15.4 | [1] | |

| Aspergoterpenoids 1, 2, 5 | Aeromonas hydrophilia, E. coli, E. tarda, V. harveyi | 1.0 - 8.0 | [8] |

| Farnesane-type sesquiterpenoid 1 | Acinetobacter baumannii | 150 | [9] |

| S. aureus | 75 | [9] | |

| Farnesane-type sesquiterpenoid 2 | A. baumannii, S. aureus | 150 | [9] |

Table 3: Anti-Inflammatory Activity of Bisabolane-Type Sesquiterpenoids (IC50/EC50 values)

| Compound | Assay | Cell Line | IC50/EC50 (µM) | Reference |

| Dicyclic bisabolane 141 | LPS-activated NO production | RAW 264.7 | 25.5 | [4] |

| Morincitrinoid A & analogues | LPS-induced NO production | RAW 264.7 | 0.98 - 6.32 | [10][11] |

| Curbisabolanone D (Compound 4 ) | LPS-induced NO production | RAW 264.7 | 55.40 | [12] |

| Amygdanoids A-G | NO production | RAW 264.7 | - | [13] |

Table 4: Enzyme Inhibitory Activity of Bisabolane-Type Sesquiterpenoids (IC50 values)

| Compound | Enzyme | IC50 (µM) | Reference |

| Polychiral bisabolane 41 | Acetylcholinesterase (AChE) | 2.2 | [1][4] |

| Compound 54 | α-glucosidase | 4.5 | [1][4] |

| Compound 56 | α-glucosidase | 3.1 | [1][4] |

| Aromatic bisabolane 182 | α-glucosidase | 14.9 | [4] |

| Aromatic bisabolane 183 | α-glucosidase | 19.4 | [4] |

| Morincitrinoid A & analogues | HIV-1 reverse transcriptase (RT) | 0.16 - 6.29 (EC50) | [10][11] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature concerning the isolation, characterization, and bioactivity assessment of bisabolane-type sesquiterpenoids.

Isolation and Purification of Bisabolane-Type Sesquiterpenoids

A general workflow for the isolation and purification of these compounds from a natural source, such as a fungal culture, is outlined below.

1. Extraction:

-

The fungal culture broth is typically filtered to separate the mycelia from the filtrate.

-

The filtrate is then extracted sequentially with an organic solvent, commonly ethyl acetate (B1210297) (EtOAc), in a liquid-liquid extraction process.

-

The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Chromatographic Separation:

-

Initial Fractionation (Silica Gel Column Chromatography): The crude extract is subjected to silica (B1680970) gel column chromatography. Elution is performed with a solvent gradient of increasing polarity, for instance, starting with n-hexane and gradually increasing the proportion of ethyl acetate. This separates the crude extract into several fractions based on the polarity of the constituents.

-

Further Purification (Sephadex LH-20 Chromatography): Fractions containing compounds of interest are often further purified using size-exclusion chromatography on a Sephadex LH-20 column, typically with a solvent system like chloroform/methanol (B129727), to remove impurities of different molecular sizes.

-

Final Purification (High-Performance Liquid Chromatography - HPLC): Final purification to obtain individual, pure compounds is achieved by semi-preparative or preparative HPLC, often using a reversed-phase column (e.g., C18) and a suitable mobile phase, such as a gradient of methanol and water.

Structure Elucidation

The chemical structures of isolated bisabolane-type sesquiterpenoids are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: ¹H and ¹³C NMR spectra provide information about the number and types of protons and carbons in the molecule.

-

2D NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish the connectivity between protons and carbons, allowing for the complete assembly of the planar structure. Nuclear Overhauser Effect Spectroscopy (NOESY) is used to determine the relative stereochemistry of the molecule.

-

-

Optical Rotation and Electronic Circular Dichroism (ECD): The specific rotation is measured to determine the optical activity of chiral molecules. Experimental ECD spectra are often compared with calculated spectra to determine the absolute configuration of the stereocenters.

-

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction analysis provides unambiguous determination of the complete 3D structure, including the absolute stereochemistry.

Biological Assays

1. Cytotoxicity Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the culture medium is removed, and a solution of MTT (e.g., 5 mg/mL in PBS) is added to each well. The plate is incubated for a further 1.5-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells). The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

2. Antibacterial Susceptibility Testing (Broth Microdilution Method for MIC):

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity, often corresponding to a known colony-forming unit (CFU)/mL.

-

Serial Dilution of Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).

3. Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages):

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture and Seeding: RAW 264.7 macrophage cells are cultured and seeded in 96-well plates.

-

Treatment and Stimulation: The cells are pre-treated with various concentrations of the test compound for a short period (e.g., 1 hour) before being stimulated with LPS to induce an inflammatory response and NO production.

-

Incubation: The plates are incubated for a further 24 hours.

-

Measurement of Nitrite (B80452): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent, which results in a colorimetric reaction.

-

Absorbance Reading: The absorbance of the colored product is measured using a microplate reader at approximately 540 nm.

-

Data Analysis: The amount of NO produced is quantified by comparison to a standard curve of sodium nitrite. The percentage of NO inhibition by the test compound is then calculated relative to the LPS-stimulated control.

Signaling Pathways and Mechanisms of Action

Bisabolane-type sesquiterpenoids exert their biological effects by modulating key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the primary pathways implicated in their anti-inflammatory and cytotoxic activities.

Anti-inflammatory Signaling Pathways

Many bisabolane sesquiterpenoids exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This is often achieved through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Caption: Inhibition of NF-κB and MAPK signaling pathways by bisabolane sesquiterpenoids.

Cytotoxic Activity and Apoptosis Induction

The cytotoxic effects of many bisabolane sesquiterpenoids are mediated through the induction of apoptosis, or programmed cell death. This process involves a cascade of caspase activation, which can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway.

Caption: Generalized apoptotic signaling pathway induced by bisabolane sesquiterpenoids.

Biosynthesis of Bisabolane-Type Sesquiterpenoids

The biosynthesis of all sesquiterpenoids, including the bisabolane-type, originates from the precursor farnesyl pyrophosphate (FPP). FPP is formed through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The cyclization of FPP, catalyzed by specific sesquiterpene synthases, is the key step in forming the characteristic bisabolane skeleton.

Caption: Biosynthesis of the bisabolane skeleton from farnesyl pyrophosphate.

Conclusion

Bisabolane-type sesquiterpenoids represent a rich and diverse family of natural products with significant therapeutic potential. Their wide range of biological activities, including potent cytotoxic, antibacterial, anti-inflammatory, and enzyme-inhibitory effects, underscores their importance as lead compounds in drug discovery. This technical guide has provided a comprehensive overview of the current state of research, summarizing quantitative bioactivity data, detailing essential experimental protocols, and illustrating the key signaling pathways modulated by these compounds. Further research into the structure-activity relationships, mechanisms of action, and potential for synthetic modification of bisabolane sesquiterpenoids will be crucial in harnessing their full therapeutic potential for the development of novel pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. The bisabolane sesquiterpenoid endoperoxide, 3,6-epidioxy-1,10-bisaboladiene, isolated from Cacalia delphiniifolia inhibits the growth of human cancer cells and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 8. NF-κB - Wikipedia [en.wikipedia.org]

- 9. scispace.com [scispace.com]

- 10. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]

- 11. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 12. Frog farnesyl pyrophosphate synthases and their role as non-canonical terpene synthases for bisabolane sesquiterpenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Bisabolane-type sesquiterpenes from Vernonia amygdalina: Absolute configuration and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation of Bioactive Compounds from Alpinia Species

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the isolation of bioactive compounds from plants of the Alpinia genus, a significant source of diverse phytochemicals. The protocols outlined below are designed to be adaptable for various research and development applications, from initial screening to large-scale purification.

Introduction

The genus Alpinia, belonging to the ginger family (Zingiberaceae), encompasses a wide variety of species renowned for their use in traditional medicine and as culinary spices. These plants are a rich reservoir of secondary metabolites, including flavonoids, diarylheptanoids, phenylpropanoids, and terpenoids.[1][2] These compounds have garnered scientific interest due to their broad spectrum of pharmacological activities, such as anti-inflammatory, antimicrobial, antioxidant, and cytotoxic effects.[1][2][3][4] This protocol details established methodologies for the extraction, fractionation, and purification of these valuable bioactive molecules.

Core Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the isolation of compounds from Alpinia species. Researchers should note that optimization of solvents and chromatographic conditions may be necessary depending on the specific Alpinia species and the target compounds.

2.1. Plant Material Preparation

-

Collection and Identification: Collect fresh rhizomes, leaves, or other desired plant parts of the target Alpinia species. Ensure proper botanical identification and authentication.

-

Cleaning and Drying: Thoroughly wash the plant material to remove any soil and debris. Air-dry the material in a well-ventilated area, preferably in the shade, to prevent the degradation of light-sensitive compounds. Alternatively, oven-drying at a low temperature (40-60°C) can be employed.

-

Grinding: Once completely dry, grind the plant material into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

2.2. Extraction The choice of extraction method and solvent is critical and depends on the polarity and thermal stability of the target compounds.

-

Maceration: This is a simple and widely used technique.

-

Soak the powdered plant material (e.g., 1 kg) in a suitable solvent such as methanol (B129727) or ethanol (B145695) (e.g., 5 L) in a large container.[5][6][7]

-

Allow the mixture to stand for 48-72 hours at room temperature with occasional agitation.

-

Filter the mixture through cheesecloth or filter paper to separate the extract from the plant residue.

-

Repeat the extraction process with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

-

-

Soxhlet Extraction: This method is more efficient than maceration but uses heat, which may not be suitable for thermolabile compounds.

-

Place the powdered plant material in a thimble and insert it into the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with the chosen solvent (e.g., n-hexane, dichloromethane, or methanol).

-

Heat the flask, allowing the solvent to vaporize, condense, and drip into the thimble, extracting the desired compounds. The process is continuous and automated.

-

After several cycles (typically 6-8 hours), concentrate the resulting extract using a rotary evaporator.

-

-

Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to enhance extraction efficiency and is often faster than maceration.[8]

-

Suspend the powdered plant material in the chosen solvent in a flask.

-

Place the flask in an ultrasonic bath and sonicate for a specified period (e.g., 20-40 minutes) at a controlled temperature.[8]

-

Filter and concentrate the extract as described for maceration.

-

2.3. Fractionation (Liquid-Liquid Partitioning) Fractionation of the crude extract is performed to separate compounds based on their polarity, simplifying subsequent purification steps.

-

Suspend the crude extract (e.g., methanol extract) in a mixture of water and a suitable solvent (e.g., 90% methanol-water).

-

Perform successive extractions with a series of immiscible solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).[5][9]

-

For each step, mix the suspension with the partitioning solvent in a separatory funnel, shake vigorously, and allow the layers to separate.

-

Collect each solvent layer and concentrate it using a rotary evaporator to yield different fractions (e.g., n-hexane fraction, chloroform fraction, ethyl acetate fraction, and the remaining aqueous fraction).

2.4. Purification The obtained fractions are complex mixtures and require further chromatographic techniques for the isolation of pure compounds.

-

Column Chromatography (CC): This is the primary method for the large-scale separation of compounds.

-

Pack a glass column with a suitable stationary phase, most commonly silica (B1680970) gel.[6][7]

-

Adsorb the dried fraction onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column with a solvent system of increasing polarity. A common gradient is starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol.

-

Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions with similar TLC profiles and concentrate them.

-

-

Sephadex LH-20 Column Chromatography: This technique is often used to separate compounds based on molecular size and to remove polymeric impurities. The pooled fractions from silica gel chromatography can be further purified using a Sephadex LH-20 column with a solvent like methanol.

-

High-Performance Liquid Chromatography (HPLC): For final purification, preparative or semi-preparative HPLC is employed, often using a reversed-phase C18 column.[10] This technique provides high resolution and yields compounds with high purity.

-

High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thus preventing irreversible adsorption of the sample.[11][12][13] It is particularly useful for separating polar compounds.

Data Presentation: Isolated Compounds from Alpinia Species

The following table summarizes some of the bioactive compounds isolated from various Alpinia species, highlighting the diversity of chemical structures and the extraction methodologies employed.

| Compound Class | Compound Name | Alpinia Species | Plant Part | Extraction & Isolation Method | Yield (mg/kg) |

| Phenylpropanoid | 1'S-1'-acetoxychavicol acetate | A. conchigera | Rhizomes | Maceration followed by column chromatography.[14][15] | Not specified |

| Diarylheptanoid | Unnamed | A. zerumbet | Fruits | Chemical investigation.[16] | Not specified |

| Flavonoid | Alpinetin | A. katsumadai | Not specified | Ethanol extraction and column chromatography. | Not specified |

| Flavonoid | Cardamonin | A. katsumadai | Not specified | Ethanol extraction and column chromatography. | Not specified |

| Flavonoid | Galangin | A. officinarum | Rhizomes | Not specified.[17] | Not specified |

| Terpenoid | Unnamed Diterpenoids | A. zerumbet | Fruits | Chemical investigation.[16] | Not specified |

| Flavonoid | Kaempferol-3-O-glucuronide | A. zerumbet | Leaves | Various extraction methods (maceration, ultrasonic, microwave) with 70% ethanol.[18] | 5620 - 6640 |

| Flavonoid | Rutin | A. zerumbet | Leaves | Various extraction methods (maceration, ultrasonic, microwave) with 70% ethanol.[18] | 1000 - 1500 |

Visualizations: Workflows and Signaling Pathways

Visual representations of the experimental process and the biological mechanisms of action of the isolated compounds are crucial for a clear understanding.

References

- 1. An overview of the chemical composition and biological activities of essential oils from Alpinia genus (Zingiberaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemical and pharmacological properties of the genus Alpinia from 2016 to 2023 - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00004H [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Neolignans and Diarylheptanoids with Anti-Inflammatory Activity from the Rhizomes of Alpinia zerumbet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Review on the Pharmacological Activities and Phytochemicals of Alpinia officinarum (Galangal) Extracts Derived from Bioassay-Guided Fractionation and Isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacy.accurate.in [pharmacy.accurate.in]

- 7. Isolation of new phytometabolites from Alpinia galanga willd rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Efficacy of Different Solvents on the Extraction Process of Antioxidant and Potential Compounds in Alpinia Galanga L. from Indonesia [article.innovationforever.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Chemicals Constituents Isolated from Cultivate Alpinia conchigera Griff. and Antimicrobial Activity | Tropical Life Sciences Research [ejournal.usm.my]

- 15. Chemicals Constituents Isolated from Cultivate Alpinia conchigera Griff. and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Diterpenoids and diarylheptanoids from the fruits of Alpinia zerumbet and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. scielo.br [scielo.br]

Application Notes and Protocols for the NMR and MS Analysis of Seco-Bisabolane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seco-bisabolane derivatives are a class of sesquiterpenoids characterized by an opened cyclobutane (B1203170) ring of the bisabolane (B3257923) skeleton. These natural products, often isolated from marine and terrestrial organisms, have garnered significant interest in the scientific community due to their diverse and potent biological activities. These activities include antimicrobial, cytotoxic, and anti-inflammatory properties, making them promising candidates for drug discovery and development. Accurate structural elucidation and quantitative analysis are paramount for understanding their structure-activity relationships and advancing their therapeutic potential. This document provides detailed application notes and standardized protocols for the analysis of seco-bisabolane derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Presentation: Quantitative NMR and MS Data

The following tables summarize typical quantitative data obtained for representative seco-bisabolane derivatives.

Table 1: ¹H NMR Spectroscopic Data for a Representative Seco-Bisabolane Derivative (in CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 2.30 | m | |

| 2 | 5.40 | t | 7.1 |

| 4a | 2.15 | m | |

| 4b | 2.05 | m | |

| 5a | 1.65 | m | |

| 5b | 1.55 | m | |

| 7 | 4.85 | s | |

| 7' | 4.95 | s | |

| 9 | 6.10 | s | |

| 11 | 1.25 | s | |

| 12 | 1.80 | s | |

| 13 | 1.70 | s | |

| 14 | 0.95 | d | 6.5 |

| 15 | 2.00 | s |

Table 2: ¹³C NMR Spectroscopic Data for a Representative Seco-Bisabolane Derivative (in CDCl₃)

| Position | δC (ppm) |

| 1 | 40.5 |

| 2 | 124.5 |

| 3 | 135.2 |

| 4 | 28.9 |

| 5 | 26.7 |

| 6 | 35.8 |

| 7 | 112.1 |

| 8 | 145.3 |

| 9 | 120.8 |

| 10 | 150.1 |

| 11 | 75.4 |

| 12 | 25.3 |

| 13 | 23.8 |

| 14 | 22.5 |

| 15 | 16.4 |

Table 3: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data

| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Measured [M+H]⁺ (m/z) |

| Seco-bisabolane Derivative A | C₁₅H₂₄O₂ | 237.1855 | 237.1851 |

| Seco-bisabolane Derivative B | C₁₅H₂₂O₃ | 251.1647 | 251.1642 |

| Seco-bisabolane Derivative C | C₁₅H₂₄O₃ | 253.1804 | 253.1800 |

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis

This protocol outlines the steps for acquiring one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra for the structural elucidation of seco-bisabolane derivatives.

1. Sample Preparation: a. Accurately weigh 1-5 mg of the purified seco-bisabolane derivative. b. Dissolve the sample in approximately 0.5 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. c. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis is required. d. Gently vortex the tube to ensure complete dissolution and a homogenous solution.

2. NMR Instrument Setup: a. Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity. b. Tune and match the probe for the desired nuclei (¹H and ¹³C). c. Lock the spectrometer on the deuterium (B1214612) signal of the solvent. d. Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Data Acquisition: a. ¹H NMR: i. Acquire a standard one-dimensional proton spectrum. ii. Typical parameters: spectral width of 12-16 ppm, 8-16 scans, relaxation delay of 1-2 seconds. b. ¹³C NMR: i. Acquire a proton-decoupled carbon spectrum. ii. Typical parameters: spectral width of 200-240 ppm, 512-2048 scans, relaxation delay of 2 seconds. c. 2D NMR - COSY (Correlation Spectroscopy): i. Set up a gradient-enhanced COSY experiment to identify proton-proton spin couplings. ii. Acquire data with 256-512 increments in the F1 dimension and 2-4 scans per increment. d. 2D NMR - HSQC (Heteronuclear Single Quantum Coherence): i. Perform a gradient-enhanced HSQC experiment to correlate protons with their directly attached carbons. ii. Optimize the one-bond coupling constant (¹JCH) to approximately 145 Hz. e. 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): i. Run a gradient-enhanced HMBC experiment to identify long-range (2-3 bond) correlations between protons and carbons. ii. Optimize the long-range coupling constant to 8-10 Hz.

4. Data Processing and Analysis: a. Apply Fourier transformation to the acquired free induction decays (FIDs). b. Phase correct the spectra and perform baseline correction. c. Calibrate the chemical shift scale using the residual solvent peak or the internal standard. d. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. e. Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivities. f. Correlate peaks in the 2D spectra to build the carbon skeleton and assign functional groups.

Protocol 2: Mass Spectrometric Analysis

This protocol details the procedure for obtaining accurate mass measurements and fragmentation data for seco-bisabolane derivatives using HRESIMS.

1. Sample Preparation: a. Prepare a dilute solution of the purified compound (0.1-1.0 µg/mL) in a suitable solvent, typically methanol (B129727) or acetonitrile. b. The solvent should be of high purity (LC-MS grade) to minimize background ions.

2. Mass Spectrometer Setup: a. Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source. b. Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy. c. Set the ESI source parameters: operate in positive ion mode, optimize spray voltage, capillary temperature, and gas flow rates for stable ion generation.

3. Data Acquisition: a. Introduce the sample solution into the mass spectrometer via direct infusion or through an HPLC system. b. Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000). c. For structural confirmation, perform tandem MS (MS/MS) experiments by selecting the protonated molecule [M+H]⁺ as the precursor ion and applying collision-induced dissociation (CID) to generate fragment ions.

4. Data Analysis: a. Determine the accurate mass of the molecular ion from the full scan spectrum. b. Use the accurate mass to calculate the elemental composition of the molecule. c. Analyze the fragmentation pattern from the MS/MS spectrum to gain further structural insights and confirm the identity of the compound.

Visualizations

Caption: Experimental workflow for seco-bisabolane analysis.

Caption: Inhibition of the NF-κB signaling pathway.

Application Notes and Protocols for Cytotoxicity Assays of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Seco-3-oxobisabol-10-ene-4,1-olide is a bisabolane-type sesquiterpenoid, a class of natural products known for a wide range of biological activities.[1] While direct cytotoxic data for this specific compound is limited, numerous structurally related bisabolane (B3257923) sesquiterpenoids have demonstrated significant cytotoxic and antitumor effects against various cancer cell lines.[2][3][4][5] These compounds are known to induce apoptosis and cell cycle arrest, making them promising candidates for further investigation in oncology research.[4][5][6]

These application notes provide detailed protocols for assessing the cytotoxic potential of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide using standard in vitro assays, including the MTT assay for cell viability, the LDH assay for cytotoxicity, and an Annexin V-FITC/PI assay for the detection of apoptosis.

Data Presentation: Comparative Cytotoxicity of Related Bisabolane Sesquiterpenoids

To provide a contextual framework for designing experiments with 3,4-Seco-3-oxobisabol-10-ene-4,1-olide, the following table summarizes the cytotoxic activities of other bisabolane sesquiterpenoids against various cancer cell lines. This data can help in selecting appropriate cell lines and determining a relevant concentration range for initial screening.

| Compound Name/Identifier | Cancer Cell Line | IC50 Value | Reference |

| β-Bisabolene | 4T1 (Murine Breast Cancer) | 48.99 µg/mL | [4] |

| MCF-7 (Human Breast Cancer) | 66.91 µg/mL | [4] | |

| MDA-MB-231 (Human Breast Cancer) | 98.39 µg/mL | [4] | |

| Compound 13 (phenolic bisabolane adduct) | HL-60 (Human Leukemia) | 15.7 µM | [2][3][5] |

| Compound 14 (phenolic bisabolane adduct) | A549 (Human Lung Carcinoma) | 1.9 µM | [2][3][5] |

| HL-60 (Human Leukemia) | 5.4 µM | [2][3][5] | |

| Enantiomer (+)-1a (phenolic bisabolane) | MKN-45 (Human Gastric Cancer) | Promising Cytotoxicity | [7] |

| Enantiomer (-)-1b (phenolic bisabolane) | MKN-45 (Human Gastric Cancer) | Promising Cytotoxicity | [7] |

| Compound 2 (phenolic bisabolane) | HepG2 (Human Liver Cancer) | Promising Cytotoxicity | [7] |

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

3,4-Seco-3-oxobisabol-10-ene-4,1-olide (dissolved in a suitable solvent, e.g., DMSO)

-

Human cancer cell lines (e.g., HL-60, A549, HepG2, MKN-45)

-

Complete cell culture medium

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide in culture medium.

-

After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-cell control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Gently shake the plate for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, a marker of cytotoxicity.

Materials:

-

LDH cytotoxicity assay kit

-

Cells and compound as described in the MTT assay protocol

-

96-well tissue culture plates

-

Microplate reader

Protocol:

-

Follow steps 1-5 of the MTT assay protocol.

-

At the end of the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Add 50 µL of the stop solution provided in the kit to each well.

-

Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and cells lysed with a lysis buffer (maximum release).

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC/PI apoptosis detection kit

-

Cells and compound as described in the MTT assay protocol

-

6-well tissue culture plates

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with various concentrations of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide for the desired time.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1x10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Mandatory Visualization

Caption: Experimental workflow for assessing the cytotoxicity of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide.

Caption: Putative apoptotic signaling pathways induced by bisabolane sesquiterpenoids.

References

- 1. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]

- 3. Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Cytotoxic sesquiterpenoids from Ratibida columnifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial and cytotoxic phenolic bisabolane sesquiterpenoids from the fungus Aspergillus flavipes 297 - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Anti-Inflammatory Potential of Sesquiterpene Lactones: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the anti-inflammatory activity of sesquiterpene lactones. The methodologies described herein are fundamental for screening and characterizing the mechanism of action of this promising class of natural products.

Introduction to Sesquiterpene Lactones and Inflammation

Sesquiterpene lactones (SLs) are a large and diverse group of plant-derived secondary metabolites, notably abundant in the Asteraceae family.[1][2] Many of these compounds have demonstrated potent anti-inflammatory properties, making them attractive candidates for the development of new therapeutic agents.[3][4] The anti-inflammatory effects of SLs are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][5]

The α-methylene-γ-lactone moiety present in many SLs is a crucial structural feature for their biological activity, including their anti-inflammatory effects.[6][7] This reactive group can interact with nucleophilic sites on proteins, such as cysteine residues in key signaling molecules, thereby modulating their function.[8]

This document outlines standard in vitro assays to evaluate the anti-inflammatory effects of sesquiterpene lactones, focusing on their impact on inflammatory mediators and signaling pathways in cellular models of inflammation.

Key Signaling Pathways in Inflammation Modulated by Sesquiterpene Lactones

The anti-inflammatory activity of sesquiterpene lactones is largely mediated through the inhibition of pro-inflammatory signaling cascades. The NF-κB and MAPK pathways are central to the production of inflammatory mediators and are primary targets for many SLs.[1][5]

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the immune and inflammatory responses.[9] In unstimulated cells, NF-κB dimers (most commonly p65/p50) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα.[10] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[10][11] This allows the NF-κB dimer to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12]

Sesquiterpene lactones have been shown to inhibit NF-κB activation by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[13][14] Some SLs may directly target components of the IKK complex.[9]

Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of sesquiterpene lactones.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are another crucial set of cascades involved in inflammation.[15][16] They are activated by various extracellular stimuli, including inflammatory cytokines and stress.[17] The three main MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[18] Activation of these kinases through a phosphorylation cascade ultimately leads to the activation of transcription factors, such as AP-1, which also regulate the expression of pro-inflammatory genes.

Figure 2: Overview of the MAPK signaling pathway in inflammation.

In Vitro Anti-inflammatory Assays

A panel of in vitro assays is recommended to comprehensively evaluate the anti-inflammatory properties of sesquiterpene lactones. These assays typically utilize immune cells, such as murine macrophages (e.g., RAW 264.7), which can be stimulated to produce inflammatory mediators.

Cell Viability Assay (MTT Assay)

Prior to assessing anti-inflammatory activity, it is crucial to determine the cytotoxic concentrations of the sesquiterpene lactones on the chosen cell line. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.

Protocol:

-

Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the sesquiterpene lactone for 24 hours.[19]

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.